molecular formula C19H24ClNO B13743257 (-)-2-(Diphenylmethyl)-1-methyl-3-piperidinol hydrochloride CAS No. 19974-69-7

(-)-2-(Diphenylmethyl)-1-methyl-3-piperidinol hydrochloride

Katalognummer: B13743257
CAS-Nummer: 19974-69-7
Molekulargewicht: 317.9 g/mol
InChI-Schlüssel: TZTWZRVTCGXBEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(1-Methylpiperidin-2-yl)-phenylmethyl]phenol hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

3-[(1-Methylpiperidin-2-yl)-phenylmethyl]phenol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-[(1-Methylpiperidin-2-yl)-phenylmethyl]phenol hydrochloride has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-[(1-methylpiperidin-2-yl)-phenylmethyl]phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(1-Methylpiperidin-2-yl)-phenylmethyl]phenol hydrochloride is unique due to the presence of both a piperidine ring and a phenol group, which confer specific chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .

Eigenschaften

CAS-Nummer

19974-69-7

Molekularformel

C19H24ClNO

Molekulargewicht

317.9 g/mol

IUPAC-Name

3-[(1-methylpiperidin-2-yl)-phenylmethyl]phenol;hydrochloride

InChI

InChI=1S/C19H23NO.ClH/c1-20-13-6-5-12-18(20)19(15-8-3-2-4-9-15)16-10-7-11-17(21)14-16;/h2-4,7-11,14,18-19,21H,5-6,12-13H2,1H3;1H

InChI-Schlüssel

TZTWZRVTCGXBEZ-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCCC1C(C2=CC=CC=C2)C3=CC(=CC=C3)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.